molecular formula C18H25F6N2O2P B15157707 (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)

(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B15157707
M. Wt: 446.4 g/mol
InChI Key: DJWTWRDIEAJVBL-UHFFFAOYSA-O
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Description

(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of mesityl imidazole with an appropriate alkylating agent under controlled conditions.

    Introduction of the Carboxy-3-methylbutyl Group: This step involves the addition of the (S)-3-(1-Carboxy-3-methylbutyl) group to the imidazolium core through a nucleophilic substitution reaction.

    Anion Exchange: The final step involves the exchange of the counterion with hexafluorophosphate to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Materials Science: It can be incorporated into materials for advanced applications, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The mesityl group and imidazolium core play crucial roles in its reactivity and binding affinity. The hexafluorophosphate anion may also influence its solubility and stability in various environments.

Comparison with Similar Compounds

Similar Compounds

    1-Mesityl-3-methylimidazolium hexafluorophosphate: Similar structure but lacks the carboxy-3-methylbutyl group.

    1-Butyl-3-methylimidazolium hexafluorophosphate: Similar imidazolium core but different alkyl substituents.

Uniqueness

(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the (S)-3-(1-Carboxy-3-methylbutyl) group, which imparts specific stereochemistry and reactivity. This makes it distinct from other imidazolium salts and potentially useful in specialized applications.

Properties

Molecular Formula

C18H25F6N2O2P

Molecular Weight

446.4 g/mol

IUPAC Name

4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate

InChI

InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1

InChI Key

DJWTWRDIEAJVBL-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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